Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate
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Overview
Description
Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl 2-bromoacetate and 3-fluoroaniline.
Formation of Aziridine Ring: The key step involves the formation of the aziridine ring. This can be achieved through nucleophilic substitution reactions, where the nitrogen atom of the aniline attacks the carbon atom of the bromoacetate, leading to ring closure.
Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the opening of the aziridine ring, forming amines or other reduced products.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or intermediate in the study of biological processes involving aziridines.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its reactivity makes it useful in various industrial processes, such as the production of polymers or specialty chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate involves its interaction with molecular targets through its reactive aziridine ring. The strained ring structure allows it to readily participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. This reactivity can be harnessed in various applications, such as enzyme inhibition or modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate: Similar structure but lacks the fluorine atom.
Tert-butyl (2R,3R)-3-(4-fluorophenyl)aziridine-2-carboxylate: Similar structure with the fluorine atom in a different position.
Tert-butyl (2R,3R)-3-(3-chlorophenyl)aziridine-2-carboxylate: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its utility in certain applications.
Properties
IUPAC Name |
tert-butyl 3-(3-fluorophenyl)aziridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOATVYJZLYYGOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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